[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13454158
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3 |
| Standard InChI Key | CXFYJAOJZUXFPT-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom, contributing conformational flexibility and enabling interactions with biological targets.
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2-Amino-acetyl group: A secondary amine linked to an acetyl moiety, enhancing hydrogen-bonding capabilities and metabolic stability.
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Benzyl ester: An aromatic ester group that influences solubility and serves as a protecting group during synthesis .
The IUPAC name, benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate, reflects its substitution pattern. Spectroscopic characterization via NMR and IR confirms the presence of these functional groups, while mass spectrometry validates the molecular weight.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling point | 512.2 ± 43.0 °C (predicted) | |
| Density | 1.128 ± 0.06 g/cm³ (predicted) | |
| pKa | 8.58 ± 0.29 | |
| Solubility | Low in water; soluble in DMSO |
The logP value (estimated at 2.1) suggests moderate lipophilicity, enabling membrane permeability but posing challenges for aqueous formulation.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Piperidine functionalization: The piperidine ring is alkylated at the 4-position with a chloromethyl group, followed by introduction of the 2-amino-acetyl moiety via nucleophilic acyl substitution.
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Carbamate formation: Reaction with isopropyl chloroformate in the presence of triethylamine yields the isopropyl carbamate.
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Benzyl esterification: Benzyl alcohol is employed under acidic conditions (e.g., HCl catalysis) to form the final ester.
Industrial-scale production utilizes continuous flow reactors to enhance yield (reported up to 78%) and reduce byproducts.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity . HPLC analysis confirms the absence of residual solvents, while X-ray crystallography resolves stereochemical details.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Its piperidine scaffold mimics endogenous neurotransmitters, enabling central nervous system (CNS) targeting.
Agricultural Chemistry
As a carbamate, it exhibits insecticidal activity (LD₅₀: 12 mg/kg in Aedes aegypti), though commercial use is limited by environmental persistence.
Challenges and Limitations
Solubility and Bioavailability
The compound’s aqueous solubility (0.12 mg/mL) necessitates formulation with surfactants or cyclodextrins . Prodrug strategies, such as replacing the benzyl ester with a phosphate group, are under investigation.
Metabolic Stability
In vitro studies with human liver microsomes reveal rapid CYP3A4-mediated oxidation (t₁/₂: 18 min), prompting efforts to fluorinate the piperidine ring.
Future Directions
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Structural optimization: Introducing electron-withdrawing groups to enhance metabolic stability.
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Targeted delivery: Nanoparticle encapsulation to improve CNS bioavailability.
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Ecotoxicity studies: Assessing environmental impact for agricultural applications.
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